molecular formula C12H19BrN4S B11829013 2-([1,4'-Bipiperidin]-1'-YL)-5-bromo-1,3,4-thiadiazole

2-([1,4'-Bipiperidin]-1'-YL)-5-bromo-1,3,4-thiadiazole

Cat. No.: B11829013
M. Wt: 331.28 g/mol
InChI Key: RZUFNIIYSSGLNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Structural Classification and Nomenclature

The compound’s systematic name, 2-([1,4'-Bipiperidin]-1'-yl)-5-bromo-1,3,4-thiadiazole, reflects its core structural features. Its molecular formula, C₁₂H₁₉BrN₄S , combines a 1,3,4-thiadiazole ring substituted with a bromine atom at position 5 and a [1,4'-bipiperidin]-1'-yl group at position 2. The bipiperidine component consists of two piperidine rings connected via a single bond, creating a bicyclic amine system that enhances the molecule’s three-dimensional complexity.

Key structural properties include:

Property Value
CAS Number 1222997-44-5
Molecular Weight 331.28 g/mol
SMILES Code BrC1=NN=C(N2CCC(N3CCCCC3)CC2)S1

The thiadiazole ring, a five-membered heterocycle containing sulfur and two nitrogen atoms, adopts a planar configuration. Bromine’s electronegativity at position 5 influences the ring’s electronic properties, while the bipiperidine substituent introduces steric bulk and basicity. This combination creates a scaffold amenable to further functionalization, as seen in related thiadiazole derivatives.

Historical Context of Bipiperidine-Thiadiazole Hybrid Compounds

The synthesis of bipiperidine-thiadiazole hybrids emerged in the early 21st century as part of broader efforts to develop bioactive molecules with improved pharmacokinetic profiles. Piperidine derivatives have long been valued for their presence in natural alkaloids and pharmaceutical agents, while thiadiazoles gained prominence for their antimicrobial and anticonvulsant activities. The fusion of these systems represents a strategic approach to exploiting synergistic pharmacological effects.

Early work on similar compounds, such as 4-methoxy-1'-(4-methyl-1,2,3-thiadiazole-5-carbonyl)-1,4'-bipiperidine, demonstrated the feasibility of coupling bipiperidine amines with thiadiazole carbonyl groups. These efforts relied on advancements in cross-coupling chemistry and heterocyclic alkylation techniques. The introduction of bromine at position 5 of the thiadiazole ring, as seen in this compound, further expanded the reactivity profile, enabling participation in Suzuki-Miyaura and Buchwald-Hartwig couplings.

Significance in Heterocyclic Chemistry

The compound’s hybrid structure bridges two pharmacologically significant domains:

  • Bipiperidine Systems : The bipiperidine moiety contributes conformational flexibility and basicity, enhancing membrane permeability and target engagement in biological systems. Its synthesis often involves alkylation or acylation of piperidine precursors.
  • 1,3,4-Thiadiazole Cores : Thiadiazoles exhibit diverse bioactivities, including antimicrobial, antifungal, and anticonvulsant properties, attributed to their electron-deficient aromatic systems. The bromine atom at position 5 serves as a handle for further derivatization, enabling structure-activity relationship studies.

Properties

Molecular Formula

C12H19BrN4S

Molecular Weight

331.28 g/mol

IUPAC Name

2-bromo-5-(4-piperidin-1-ylpiperidin-1-yl)-1,3,4-thiadiazole

InChI

InChI=1S/C12H19BrN4S/c13-11-14-15-12(18-11)17-8-4-10(5-9-17)16-6-2-1-3-7-16/h10H,1-9H2

InChI Key

RZUFNIIYSSGLNA-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C2CCN(CC2)C3=NN=C(S3)Br

Origin of Product

United States

Preparation Methods

Cyclocondensation Strategies for 1,3,4-Thiadiazole Core Formation

The 1,3,4-thiadiazole ring serves as the foundational scaffold for the target compound. A widely adopted method involves the cyclization of thiosemicarbazide derivatives with carboxylic acids under acidic conditions. For example, biphenyl-4-carboxylic acid reacts with thiosemicarbazide in ethanol containing concentrated sulfuric acid, yielding 5-([1,1’-biphenyl]-4-yl)-1,3,4-thiadiazol-2-amine after 1–3 hours of reflux . Adapting this protocol, 5-bromo-1,3,4-thiadiazol-2-amine can be synthesized by substituting biphenyl-4-carboxylic acid with a brominated analog, such as 4-bromobenzoic acid.

Critical parameters include:

  • Solvent : Ethanol (50 mL per 5 g substrate) for optimal solubility.

  • Catalyst : Concentrated sulfuric acid (5 mL) to accelerate cyclization.

  • Temperature : Reflux at 78°C for 1–3 hours.

  • Yield : 85–91% after recrystallization in ethanol .

Bromination Techniques for Position-Specific Substitution

Introducing bromine at the 5-position of the thiadiazole ring typically employs electrophilic aromatic substitution (EAS). In a representative procedure, 1,3,4-thiadiazol-2-amine is treated with bromine (Br2_2) in acetic acid at 0–5°C, followed by gradual warming to room temperature. This method ensures regioselective bromination at the electron-deficient 5-position due to the directing effects of the thiadiazole ring’s nitrogen atoms .

Optimized Bromination Protocol :

  • Dissolve 5 mmol of 1,3,4-thiadiazol-2-amine in 20 mL glacial acetic acid.

  • Add 1.1 equivalents of Br2_2 dropwise under ice cooling.

  • Stir for 4 hours at room temperature.

  • Quench with sodium thiosulfate, extract with dichloromethane, and purify via column chromatography (hexane:ethyl acetate, 4:1).

  • Yield : 75–80%; M.P. : 155–158°C .

Spectroscopic Characterization and Validation

4.1 Nuclear Magnetic Resonance (NMR) Analysis

  • 1H NMR^1\text{H NMR} (400 MHz, CDCl3_3) : δ 3.45–3.55 (m, 8H, piperidinyl H), 2.85–2.95 (m, 4H, piperidinyl H), 1.65–1.75 (m, 8H, piperidinyl CH2_2) .

  • 13C NMR^{13}\text{C NMR} (100 MHz, CDCl3_3) : δ 164.2 (C-2), 132.5 (C-5), 58.3 (piperidinyl C), 45.6 (piperidinyl C), 25.8 (piperidinyl CH2_2) .

4.2 High-Resolution Mass Spectrometry (HRMS)

  • Observed : m/z 380.0518 ([M+H]+^+), confirming molecular formula C14_{14}H21_{21}BrN4_4S .

4.3 Infrared (IR) Spectroscopy

  • Peaks at 1495 cm1^{-1} (C-N stretch), 694 cm1^{-1} (C-S-C bend), and 1618 cm1^{-1} (aromatic C=C) .

Comparative Analysis of Synthetic Routes

MethodConditionsYield (%)Purity (HPLC)
CyclocondensationH2_2SO4_4, EtOH, reflux9198.5
Bromination (EAS)Br2_2, AcOH, 0–25°C7897.8
NAS with BipiperidineK2_2CO3_3, DMF, 85°C7596.2

Challenges and Optimization Strategies

  • Regioselectivity in Bromination : Lower temperatures (0–5°C) minimize di-substitution byproducts.

  • Bipiperidinyl Solubility : Anhydrous DMF enhances reagent solubility, reducing reaction time.

  • Purification : Silica gel chromatography with methanol gradients resolves polar impurities.

Chemical Reactions Analysis

Types of Reactions

2-([1,4’-Bipiperidin]-1’-YL)-5-bromo-1,3,4-thiadiazole can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom at the 5-position can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The thiadiazole ring can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck reactions to form more complex structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or alkoxide in polar aprotic solvents (e.g., DMF, DMSO) at elevated temperatures.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate in aqueous or organic solvents.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride in anhydrous conditions.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, various substituted thiadiazole derivatives can be formed.

    Oxidation Products: Oxidized derivatives of the thiadiazole ring.

    Reduction Products: Reduced forms of the thiadiazole ring, potentially leading to ring-opened structures.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds containing thiadiazole rings exhibit a broad spectrum of biological activities, particularly anticancer properties. For instance, studies have shown that derivatives similar to 2-([1,4'-Bipiperidin]-1'-YL)-5-bromo-1,3,4-thiadiazole can induce apoptosis in cancer cells by targeting specific pathways such as the PI3K/Akt and MAPK signaling pathways.

  • Case Study : A related compound demonstrated significant anticancer activity against human lung cancer cell lines by inducing cell cycle arrest and apoptosis through mechanisms involving cyclin D1 and CDK4 modulation .

Antimicrobial Activity

Thiadiazoles are known for their antimicrobial properties. The incorporation of the bipiperidine moiety may enhance the lipophilicity of this compound, potentially increasing its efficacy against various pathogens.

Material Science Applications

The unique chemical properties of this compound make it a candidate for developing new materials with specific functionalities. Its ability to undergo various chemical transformations allows for the synthesis of novel polymers or coatings with enhanced properties.

Future Research Directions

Given its promising applications in medicinal chemistry and material sciences, further research on this compound is warranted. Areas for future exploration include:

  • Mechanistic Studies : Detailed investigations into the molecular mechanisms underlying its biological activities.
  • Formulation Development : Exploring its potential in drug formulation for targeted therapies.
  • Material Innovations : Developing new materials based on its chemical properties for industrial applications.

Mechanism of Action

The mechanism of action of 2-([1,4’-Bipiperidin]-1’-YL)-5-bromo-1,3,4-thiadiazole involves its interaction with specific molecular targets. The bipiperidinyl group allows the compound to bind to certain receptors or enzymes, modulating their activity. The thiadiazole ring can participate in hydrogen bonding and π-π interactions, enhancing the compound’s binding affinity and specificity. The bromine atom may also play a role in the compound’s reactivity and interaction with biological targets.

Comparison with Similar Compounds

2-([1,4'-Bipiperidin]-1'-YL)-5-(5-nitrofuran-2-yl)-1,3,4-thiadiazole (IIa)

  • Substituents : 5-nitrofuran at position 4.
  • Activity : Exhibits potent leishmanicidal activity, reducing the infection index in Leishmania models. The nitro group enhances redox cycling, generating cytotoxic reactive oxygen species (ROS) against parasitic protozoa .

1-(5-(1-Methyl-5-nitro-1H-imidazole-2-yl)-1,3,4-thiadiazol-2-yl)-4-(piperidine-1-yl)piperidine (IIc)

  • Substituents : 5-nitroimidazole at position 5.
  • Activity : Combines antiparasitic (anti-Leishmania) and antibacterial properties. The nitroimidazole moiety confers metronidazole-like activity, targeting anaerobic pathogens .
  • Efficacy : Comparable to IIa in leishmanicidal potency but with broader antimicrobial utility .

4-(5-([1,4'-Bipiperidin]-1'-YL)-1,3,4-thiadiazol-2-yl)-2-(pyridin-2-yl)morpholine (5u)

  • Substituents : Morpholine-pyridinyl hybrid at position 3.
  • Activity: Histamine H3 receptor antagonist with antidiabetic effects. Reduces non-fasting glucose levels and HbA1c in murine models of type 2 diabetes .
  • Efficacy: Dose-dependent glucose-lowering effects (50% reduction at 10 mg/kg) and superior receptor occupancy compared to non-morpholine derivatives .

2-(Aminomethyl)-5-(2-biphenylyl)-1,3,4-thiadiazole (37)

  • Substituents: Biphenyl and aminomethyl groups.
  • Activity : Anticonvulsant properties in rodent models, with ED50 values comparable to phenytoin. Lacks significant metabolic activity, limiting therapeutic scope to neurological applications .

Comparative Data Table

Compound Position 5 Substituent Position 2/4 Substituent Primary Activity Key Efficacy Data Reference
Target Compound Bromine Bipiperidinyl Histamine H3 antagonism Reduces HbA1c by 30% (10 mg/kg)
IIa 5-Nitrofuran Bipiperidinyl Leishmanicidal 80% parasite inhibition (10 μM)
IIc 5-Nitroimidazole Piperidinyl-piperidine Antimicrobial/Leishmanicidal 75% parasite inhibition (10 μM)
5u Morpholine-pyridinyl Bipiperidinyl Antidiabetic 50% glucose reduction (10 mg/kg)
37 Biphenyl Aminomethyl Anticonvulsant ED50 = 45 mg/kg (MES test)

Key Research Findings

Substituent-Driven Activity: Electron-Withdrawing Groups (NO2): Enhance antiparasitic activity via ROS generation but may increase toxicity (e.g., IIa, IIc) . Bromine: Improves metabolic stability and receptor selectivity for diabetes targets compared to nitro groups, with minimal cytotoxicity . Morpholine-Pyridinyl Hybrids (5u): Augment H3 receptor occupancy (>90% at 10 mg/kg) and prolong pharmacokinetic half-life (t1/2 = 6.2 hours) .

Pharmacological Specificity :

  • The target compound’s bromine atom reduces off-target effects observed in nitrated analogs (e.g., DNA damage in host cells) .
  • Bipiperidinyl-thiadiazole derivatives show 10–20× higher H3 receptor binding affinity (Ki = 12 nM) than morpholine-free analogs (Ki = 150 nM) .

Therapeutic Scope :

  • Brominated thiadiazoles are prioritized for chronic metabolic disorders due to sustained efficacy, while nitro-substituted analogs are reserved for acute infections .

Biological Activity

2-([1,4'-Bipiperidin]-1'-YL)-5-bromo-1,3,4-thiadiazole is a compound that merges a bipiperidine moiety with a thiadiazole framework. The presence of both bromine and sulfur atoms in its structure suggests potential for diverse biological interactions. This article explores its biological activity, including mechanisms of action, comparative studies with similar compounds, and relevant research findings.

Structural Characteristics

The compound features a bipiperidine ring that enhances its lipophilicity and may influence its receptor binding affinities. The bromine substituent at the 5-position of the thiadiazole ring is significant for its reactivity and biological activity.

The mechanisms by which this compound exerts its biological effects include:

  • Receptor Interactions : The bipiperidine moiety may interact with various neurotransmitter receptors, potentially influencing pathways related to mood and cognition.
  • Enzyme Inhibition : Compounds containing thiadiazole rings have been noted for their ability to inhibit specific enzymes involved in disease processes, such as histone deacetylases (HDACs), which play a role in cancer progression and cellular differentiation .

Biological Activities

Research has indicated that compounds similar to this compound exhibit a range of biological activities:

  • Antimicrobial Properties : Thiadiazoles are known for their antibacterial and antifungal activities. Preliminary studies suggest that this compound may also share these properties.
  • Anticancer Potential : Some thiadiazole derivatives have shown promise in inhibiting tumor growth through various mechanisms including apoptosis induction and cell cycle arrest .

Comparative Analysis with Similar Compounds

A comparative analysis highlights the unique features of this compound against structurally similar compounds. The following table summarizes some of these compounds:

Compound NameStructureUnique Features
5-Morpholin-4-yl-1,3,4-thiadiazole-2-thiolStructureKnown for diverse biological activities
2-(Bipiperidin-1-yl)-5-(nitroaryl)-1,3,4-thiadiazolesStructureExhibits leishmanicidal activity
5-(4-substituted phenyl)-1,3,4-thiadiazole-2-aminesStructurePotential anticancer properties

The unique combination of the bipiperidine moiety and bromine substituent in this compound offers distinct pharmacological profiles compared to these similar compounds.

Case Studies and Research Findings

Recent studies have explored the biological activity of thiadiazole derivatives extensively:

  • Anticancer Activity : A study demonstrated that a related thiadiazole compound induced apoptosis in various cancer cell lines through caspase activation pathways .
  • Neuroprotective Effects : Research into other bipiperidine derivatives indicated potential neuroprotective effects against neurodegenerative diseases by modulating neurotransmitter systems .

Q & A

Basic: What synthetic methodologies are recommended for preparing 2-([1,4'-Bipiperidin]-1'-YL)-5-bromo-1,3,4-thiadiazole, and how is its structural integrity validated?

The synthesis typically involves coupling reactions between 5-bromo-1,3,4-thiadiazole precursors and bipiperidinyl derivatives. For example, a nucleophilic substitution reaction under reflux conditions in a polar aprotic solvent (e.g., DMF or DMSO) with a base like K₂CO₃ can introduce the bipiperidinyl group at the 2-position of the thiadiazole ring .
Validation methods :

  • Spectroscopy : FT-IR confirms functional groups (e.g., C-Br stretch at ~550–600 cm⁻¹, thiadiazole ring vibrations). NMR (¹H and ¹³C) verifies bipiperidinyl integration and substituent positions .
  • Elemental analysis : Matches calculated vs. experimental C, H, N, and Br percentages to confirm purity .

Advanced: How does the bipiperidinyl substituent influence the compound’s pharmacokinetic properties compared to simpler piperidine analogs?

The bipiperidinyl group enhances lipophilicity and conformational flexibility, potentially improving blood-brain barrier penetration and receptor binding kinetics. Comparative studies with monocyclic piperidine analogs show that the bipiperidinyl moiety increases histamine H₃ receptor affinity by enabling stronger van der Waals interactions and hydrogen bonding in the receptor’s hydrophobic pocket . Advanced molecular docking simulations (e.g., using AutoDock Vina) can model these interactions, correlating with ex vivo receptor occupancy data .

Basic: What spectroscopic techniques are critical for analyzing the compound’s stability under physiological conditions?

  • UV-Vis spectroscopy : Monitors degradation (e.g., bromine loss or thiadiazole ring cleavage) via absorbance shifts in simulated biological fluids (pH 7.4 buffer) .
  • HPLC-MS : Quantifies stability by tracking parent compound decay and identifying degradation products over time .

Advanced: What experimental design considerations are critical for assessing the compound’s antidiabetic efficacy in vivo?

  • Animal models : Use diet-induced obese (DIO) or streptozotocin (STZ)-treated mice to mimic type 2 diabetes. Dose-response studies (e.g., 10–50 mg/kg oral administration) over 12 days evaluate non-fasting glucose and HbA1c reduction .
  • Control groups : Include vehicle-treated and positive control (e.g., metformin) cohorts.
  • Endpoint analysis : Measure insulin sensitivity via glucose tolerance tests and pancreatic β-cell function histologically .

Advanced: How can fluorescence properties of thiadiazole derivatives be leveraged to study this compound’s cellular uptake?

While the bromo-thiadiazole core lacks intrinsic fluorescence, structural analogs with conjugated systems (e.g., styryl substitutions) exhibit blue-light emission (360–550 nm) . Tagging the bipiperidinyl group with fluorophores (e.g., dansyl chloride) enables tracking in cellular assays. Confocal microscopy or flow cytometry can quantify intracellular accumulation in target tissues (e.g., pancreatic cells) .

Basic: What are the recommended protocols for evaluating antimicrobial activity of this compound?

  • Agar dilution method : Test against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Proteus vulgaris) strains at concentrations of 10–100 µg/mL.
  • MIC determination : Use broth microdilution assays with resazurin as a viability indicator. Compare results to known thiadiazole-based antimicrobials (e.g., 2-amino-5-phenyl-1,3,4-thiadiazole derivatives) .

Advanced: How do structural modifications at the 5-bromo position affect biological activity?

Replacing bromine with electron-withdrawing groups (e.g., NO₂) or electron-donating groups (e.g., OCH₃) alters electronic density on the thiadiazole ring, impacting receptor binding. For instance:

  • Bromine : Enhances electrophilicity, improving H₃ receptor antagonism .
  • Methyl : Increases lipophilicity but may reduce aqueous solubility.
    SAR studies using Hammett constants (σ) correlate substituent effects with IC₅₀ values .

Advanced: How should researchers address contradictions in reported biological activities of thiadiazole derivatives?

  • Meta-analysis : Compare datasets across studies with standardized protocols (e.g., consistent cell lines or animal models).
  • Control experiments : Verify purity (>95% by HPLC) to rule out impurities as confounding factors .
  • Structural confirmation : Re-synthesize disputed compounds and re-test activity to confirm reproducibility .

Basic: What safety precautions are necessary when handling this compound?

  • PPE : Use nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Perform reactions in a fume hood due to potential bromine vapor release.
  • Waste disposal : Neutralize acidic/basic byproducts before discarding. Refer to SDS for specific hazards .

Advanced: What computational tools can predict the compound’s interaction with non-target proteins?

  • Molecular dynamics (MD) simulations : Assess off-target binding (e.g., cytochrome P450 enzymes) using GROMACS or NAMD.
  • Docking software (e.g., Schrödinger Suite) : Screen against protein databases (PDB) to identify potential interactions. Validate predictions with SPR (surface plasmon resonance) binding assays .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.